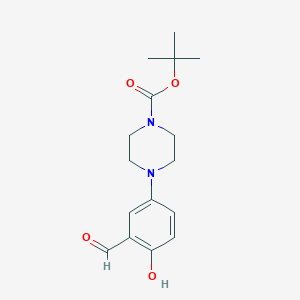

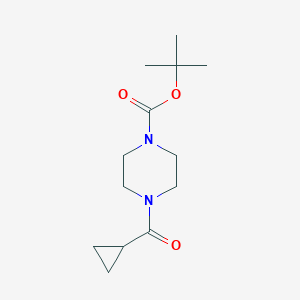

叔丁基4-(环丙烷羰基)哌嗪-1-羧酸酯

描述

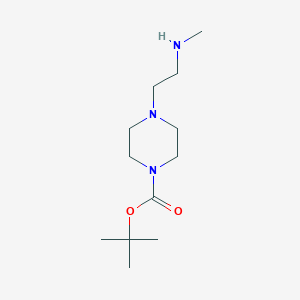

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a compound that appears to be related to a family of piperazine derivatives with various substituents on the piperazine ring. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple piperazine or piperidine precursors. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction involving carbamimide and 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction, NMR, and mass spectrometry. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with detailed unit cell parameters . Similarly, the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was elucidated, showing the piperazine ring adopting a chair conformation .

Chemical Reactions Analysis

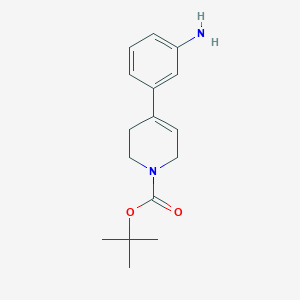

The piperazine derivatives can undergo various chemical reactions, including condensation, amination, and radical decarboxylation. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate . The construction of a cis-cyclopropane via reductive radical decarboxylation was also reported, which is a key step in synthesizing conformationally restricted analogues of haloperidol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods and computational studies. The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate revealed a sterically congested piperazine derivative with a pharmacologically useful core . The antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were studied, showing moderate activity .

科学研究应用

Application in Organic Synthesis

- Specific Scientific Field: Organic Synthesis .

- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the specific technical details or parameters are not provided in the source .

- Summary of Results or Outcomes: The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application in Biological Evaluation

- Specific Scientific Field: Biological Evaluation .

- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate and its derivatives were screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Methods of Application or Experimental Procedures: The compounds were screened in vitro at concentrations of 10 μg/disc .

- Summary of Results or Outcomes: The compounds were found to be moderately active against the tested bacterial strains .

Application in the Preparation of PARP1 Inhibitors

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular PARP1 inhibitor being synthesized. Unfortunately, the specific technical details or parameters are not provided in the source .

- Summary of Results or Outcomes: The derived PARP1 inhibitors could potentially be used in the treatment of cancer, as PARP1 is involved in DNA repair and thus inhibition of PARP1 can lead to the death of cancer cells .

Application in the Synthesis of Novel Compounds

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is used as a reagent in the synthesis of novel organic compounds .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Unfortunately, the specific technical details or parameters are not provided in the source .

- Summary of Results or Outcomes: The derived compounds could potentially be used in various fields depending on their properties .

安全和危害

The safety information for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305, P338, P351, which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .

属性

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREXWNMKXDFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359536 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

CAS RN |

414910-15-9 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

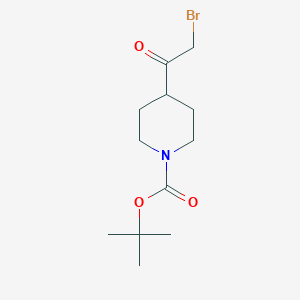

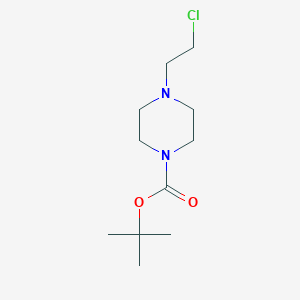

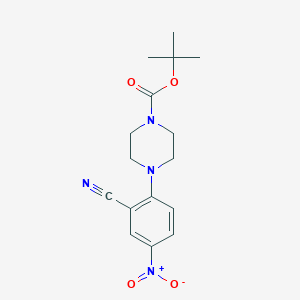

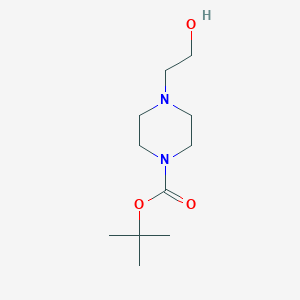

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)